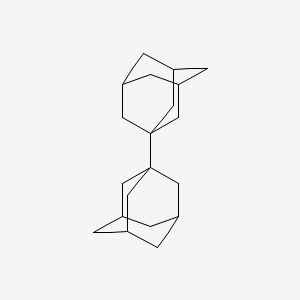

1,1'-Biadamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-adamantyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXKIFWZOQVOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190767 | |

| Record name | 1,1'-Biadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3732-31-8 | |

| Record name | 1,1'-Biadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1'-Biadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a member of the diamondoid family, is a unique saturated hydrocarbon characterized by the direct linkage of two adamantane cages at their bridgehead positions. This rigid, bulky, and highly symmetrical structure imparts distinctive physical and chemical properties, making it a molecule of significant interest in materials science, nanotechnology, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization.

Physicochemical Properties

This compound is a white, odorless crystalline solid at room temperature. Its robust and non-polar nature dictates its physical characteristics, including high thermal stability and solubility in non-polar organic solvents.[1]

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀ | [2] |

| Molar Mass | 270.45 g/mol | [2] |

| Melting Point | 296 °C | [1] |

| Boiling Point | 359.9 °C at 760 mmHg | [1] |

| Density | 1.117 ± 0.06 g/cm³ (predicted) | [1] |

| Flash Point | 154.9 °C | [1] |

| Vapor Pressure | 4.79 x 10⁻⁵ mmHg at 25 °C | [1] |

| Refractive Index | 1.595 (predicted) | [1] |

Table 2: Qualitative Solubility of this compound

As a highly non-polar molecule, this compound exhibits good solubility in non-polar organic solvents and is practically insoluble in polar solvents like water.[1][3] Quantitative solubility data is not widely available in the literature; however, its solubility is expected to be comparable to or slightly lower than that of adamantane in similar solvents.

| Solvent Class | Example Solvents | Qualitative Solubility |

| Non-polar Aliphatic | Hexane, Cyclohexane | Soluble |

| Non-polar Aromatic | Toluene, Benzene | Soluble |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Sparingly soluble to insoluble |

| Polar Protic | Ethanol, Methanol, Water | Insoluble |

Experimental Protocols

Synthesis of this compound via Wurtz Coupling

A common method for the synthesis of this compound is the Wurtz coupling reaction of 1-bromoadamantane.[4]

Objective: To synthesize this compound by the reductive coupling of 1-bromoadamantane using metallic sodium.

Materials:

-

1-bromoadamantane

-

Sodium metal

-

Anhydrous diethyl ether (or other suitable inert solvent like toluene)

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, place finely cut sodium metal in the flask.

-

Add anhydrous diethyl ether to cover the sodium.

-

Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

-

Dissolve 1-bromoadamantane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromoadamantane solution dropwise to the refluxing sodium dispersion over a period of several hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol or ethanol).

-

Carefully add water to the mixture to dissolve the sodium salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by sublimation.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (296 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility (Qualitative)

A general procedure to determine the qualitative solubility of this compound in various organic solvents is as follows.

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Observe the mixture. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

If the compound does not dissolve at room temperature, gently warm the mixture to observe any change in solubility, noting that solubility is temperature-dependent.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. Protons on the adamantane cages will exhibit characteristic chemical shifts in the aliphatic region.

Expected ¹H NMR Spectral Data:

-

Chemical Shifts (δ): Signals are expected in the range of 1.5-2.5 ppm. The exact chemical shifts will depend on the specific proton environment within the biadamantane structure. Protons closer to the C1-C1' bond may experience slightly different shielding compared to those further away.

-

Integration: The integration of the signals will correspond to the number of protons in each unique environment.

-

Multiplicity: Due to complex spin-spin coupling between the numerous non-equivalent protons, the signals are likely to appear as broad multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data: [1]

-

Chemical Shifts (δ): Due to the high symmetry, a limited number of signals are expected. Based on data for adamantane and substituted adamantanes, the signals for this compound are anticipated in the range of 30-50 ppm. The quaternary carbons at the junction (C1 and C1') will have a distinct chemical shift compared to the methine (CH) and methylene (CH₂) carbons. For biadamantane, a diamagnetic shift is observed for the β-carbons.[1] An estimated chemical shift for the β-carbons is around 35.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-C bond vibrations.

Expected FTIR Spectral Data:

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.

-

C-H Bending: Bands corresponding to methylene scissoring and twisting will appear in the 1450-1470 cm⁻¹ region.

-

C-C Stretching and Bending: The "fingerprint" region below 1400 cm⁻¹ will contain a complex pattern of absorptions due to various C-C stretching and bending modes within the rigid cage structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 270, corresponding to the molecular weight of this compound.

-

Fragmentation: The fragmentation pattern is likely to be characterized by the cleavage of the C1-C1' bond, leading to the formation of the adamantyl cation at m/z = 135. This fragment is expected to be a major peak in the spectrum due to the stability of the tertiary carbocation. Further fragmentation of the adamantane cage may also be observed.

Conclusion

This compound possesses a unique set of physical properties stemming from its rigid, diamondoid structure. Its high melting point, thermal stability, and solubility in non-polar solvents make it a valuable building block in various fields. The experimental protocols and expected spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists working with this fascinating molecule, facilitating its synthesis, purification, and characterization. Further research to quantify its solubility in a wider range of organic solvents would be beneficial for expanding its applications.

References

Pioneering the Diamondoid Dimer: The Discovery and First Synthesis of 1,1'-Biadamantane

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide details the seminal discovery and first successful synthesis of 1,1'-biadamantane, a unique saturated hydrocarbon dimer with significant implications for materials science and medicinal chemistry. We provide a thorough examination of the pioneering work of Hermann Stetter and his colleagues, presenting the original experimental protocols, quantitative data, and a logical visualization of the synthetic pathway.

Introduction

The adamantane moiety, with its rigid, strain-free, and lipophilic cage structure, has long captivated the interest of chemists. Its unique properties have led to its incorporation into a wide range of applications, from polymers to pharmaceuticals. The covalent linkage of two such adamantane cages at their bridgehead positions to form this compound presented a significant synthetic challenge and a tantalizing prospect for creating novel molecular architectures with enhanced thermal stability and tailored three-dimensional structures. This document revisits the foundational research that first brought this intriguing molecule into existence.

The Genesis of a Diamondoid Dimer: Discovery and Key Contributors

The first successful synthesis of this compound was reported in 1961 by Hermann Stetter and C. Wulff. Their work, published in Chemische Berichte, described a novel method for the direct introduction of functional groups into the adamantane nucleus, culminating in the creation of the first adamantyl-adamantane bond. This breakthrough was built upon Stetter's earlier research in 1960, which established a reliable method for the synthesis of 1-haloadamantanes, the essential precursors for the biadamantane synthesis.

The key innovation in the 1961 synthesis was the use of a Lewis acid catalyst, specifically aluminum bromide (AlBr₃), to facilitate the coupling of an adamantane moiety with a halogenated adamantane. This approach represented a significant advance in the functionalization of the highly stable adamantane cage.

The First Synthesis: A Detailed Experimental Protocol

The seminal synthesis of this compound was achieved through the aluminum bromide-catalyzed reaction of 1-bromoadamantane with adamantane. The following protocol is based on the original publication by Stetter and Wulff.

Reaction Scheme:

Experimental Procedure:

A mixture of 1-bromoadamantane and adamantane was treated with a catalytic amount of anhydrous aluminum bromide. The reaction was allowed to proceed, leading to the formation of this compound and the evolution of hydrogen bromide gas. The product was then isolated and purified. While the original 1961 publication does not specify the solvent or reaction temperature in its abstract, subsequent elaborations and standard practices for such Friedel-Crafts type alkylations suggest the reaction was likely carried out in a dry, inert solvent such as carbon disulfide or a hydrocarbon solvent at or near room temperature.

Purification:

The crude product was purified by recrystallization from a suitable solvent, such as benzene or a mixture of benzene and petroleum ether, to yield crystalline this compound.

Quantitative Data from the First Synthesis

The pioneering work of Stetter and Wulff provided the first quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Yield | 85% |

| Melting Point | 288-289 °C |

| Molecular Formula | C₂₀H₃₀ |

| Molar Mass | 270.47 g/mol |

Logical Flow of the Discovery and Synthesis

The following diagram illustrates the logical progression from the necessary precursor synthesis to the final successful synthesis of this compound.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1'-Biadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a saturated hydrocarbon with the formula C20H30, is a fascinating molecule composed of two adamantane cages linked by a single carbon-carbon bond.[1] Its rigid, diamondoid structure imparts exceptional thermal and chemical stability, making it a valuable building block in materials science, nanotechnology, and medicinal chemistry.[2][3] Understanding the precise three-dimensional arrangement of its atoms and the dynamics of its conformational changes is crucial for designing and developing novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing its conformational landscape.

Molecular Structure

A key structural parameter is the length of the central C1-C1' bond connecting the two adamantane moieties. An X-ray diffraction study of this compound-3,3'-diol revealed a C1-C1' bond length of 1.585(2) Å.[4] This value is slightly longer than a typical C(sp³)-C(sp³) single bond (around 1.54 Å), which can be attributed to the steric hindrance imposed by the bulky adamantyl groups.[5]

Table 1: Structural Parameters of this compound and Related Compounds

| Parameter | Molecule | Value | Method |

| C1-C1' Bond Length | This compound-3,3'-diol | 1.585(2) Å | X-ray Crystallography[4] |

| C-C Bulk Bond Length | Diamond | 1.57 Å |

Note: Data for unsubstituted this compound from dedicated X-ray crystallography or gas-phase electron diffraction studies is not currently available in the searched literature.

Conformational Analysis

The single C1-C1' bond in this compound allows for rotation of the two adamantyl cages relative to each other. This rotation is not entirely free but is hindered by steric interactions between the hydrogens on the two cages. The study of the energy changes associated with this rotation is known as conformational analysis.

Rotational Barrier

A computational study using the semi-empirical AM1 Hamiltonian has calculated the potential barrier for the internal rotation of the two adamantyl cages in this compound to be 19.3 kJ/mol (approximately 4.6 kcal/mol).[6] This energy barrier represents the energy required to move from the most stable (staggered) conformation to the least stable (eclipsed) conformation.

Table 2: Conformational Energy Data for this compound

| Parameter | Value | Method |

| Rotational Energy Barrier | 19.3 kJ/mol | Computational (AM1)[6] |

Conformational States

The rotation around the C1-C1' bond leads to different spatial arrangements of the two adamantane units, known as conformers. The two primary conformations are the staggered and eclipsed forms. Due to the tetrahedral geometry of the bridgehead carbons, the rotation can be visualized by considering the dihedral angles between substituents on the C1 and C1' atoms.

References

Spectroscopic Profile of 1,1'-Biadamantane: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of 1,1'-Biadamantane is crucial for its identification, characterization, and application in various fields. This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data for this unique cage-like hydrocarbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's high symmetry (D2d), the number of distinct signals in both ¹H and ¹³C NMR spectra is limited, simplifying spectral interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a few broad, overlapping multiplets corresponding to the different types of methylene and methine protons in the adamantyl cages. The high degree of symmetry results in significant signal overlap, making precise assignment challenging without advanced techniques.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides a clearer picture of its carbon framework. A study on adamantane derivatives has reported the chemical shift for the δ-carbons (the methylene carbons adjacent to the point of linkage) to be approximately 35.5 ppm.[1] The full spectrum would show distinct signals for the quaternary carbons at the point of linkage, the methine carbons, and the different methylene carbons within the adamantyl units.

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹³C | ~35.5[1] | Triplet | δ-CH₂ |

| Note: | Complete experimental data for all carbon and proton resonances is not readily available in the public domain. The provided value is based on a study of adamantane derivatives. |

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the this compound molecule. These spectra are "fingerprints" that can be used for identification and to understand the molecule's structural features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. Key regions of interest include:

-

C-H Stretching Region (2800-3000 cm⁻¹): Strong absorptions in this region are characteristic of the numerous C-H bonds in the molecule.

-

C-H Bending and Scissoring Region (1300-1500 cm⁻¹): A series of sharp bands corresponding to the various methylene and methine C-H bending modes.

-

C-C Stretching Region (800-1200 cm⁻¹): Absorptions related to the stretching of the carbon-carbon bonds of the adamantane cages.

Raman Spectroscopy

Raman spectroscopy is particularly useful for analyzing the non-polar C-C bonds that form the cage structure of this compound. A study by Jenkins and Lewis specifically investigated the Raman spectrum of this molecule, providing valuable data for its vibrational characterization.[2] The spectrum is expected to show strong signals for the symmetric C-C stretching modes of the adamantyl cages.

Table 2: Summary of Vibrational Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| IR | 2800-3000 | C-H Stretching |

| 1300-1500 | C-H Bending/Scissoring | |

| 800-1200 | C-C Stretching | |

| Raman | Specific peak positions from dedicated studies are required for a detailed assignment. | C-C Cage Vibrations |

| Note: | The IR data represents typical regions for adamantane derivatives. Specific peak positions for this compound require experimental verification. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following outlines general methodologies for the techniques discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of adamantane derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon-13. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets.[3]

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

Raman Spectroscopy

Raman spectra are typically acquired using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm). The solid sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like this compound using spectroscopy follows a logical workflow. This can be visualized as a sequence of steps from sample preparation to data interpretation and final structure confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Thermal Fortitude of a Diamondoid Dimer: An In-depth Technical Guide to the Stability and Decomposition of 1,1'-Biadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a molecule formed by the direct linkage of two adamantane cages, represents a unique structure in the realm of diamondoid hydrocarbons. The inherent rigidity and thermal stability of the adamantane core suggest that this compound possesses exceptional thermal resilience. This technical guide provides a comprehensive overview of the expected thermal stability and potential decomposition pathways of this compound. While direct experimental data on this specific molecule is limited in publicly available literature, this guide extrapolates from the known behavior of adamantane and its derivatives to provide a robust predictive analysis. It also outlines detailed experimental protocols for researchers seeking to characterize its thermal properties.

Expected Thermal Stability

The adamantane cage is renowned for its high thermal stability, a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms, resembling a unit cell of a diamond crystal. This inherent stability is expected to be conferred to this compound. The central carbon-carbon single bond connecting the two adamantyl moieties is the anticipated point of initial thermal scission. However, significant thermal energy is required to cleave this bond.

Based on studies of related adamantane derivatives, it is predicted that this compound will exhibit high thermal stability, with decomposition likely commencing at temperatures well above 300°C in an inert atmosphere. The exact onset of decomposition will be influenced by factors such as the heating rate and the surrounding atmosphere.

Data Presentation: Predicted Thermal Properties

Due to the absence of specific experimental data for this compound, the following table summarizes expected and known properties of the parent adamantane molecule to provide a comparative baseline.

| Property | Adamantane (for comparison) | This compound (Predicted) |

| Melting Point (°C) | 270 (sublimes) | High, likely > 280 |

| Boiling Point (°C) | Sublimes | High, likely > 350 |

| Onset of Decomposition (TGA, N2 atm) | > 400°C | Predicted to be high, likely > 350°C |

| Primary Decomposition Products | Adamantane radical, smaller hydrocarbons | Adamantyl radical |

Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

The analysis should be performed under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and detect any phase transitions prior to decomposition.

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in a differential scanning calorimeter.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a series of predetermined temperatures above its decomposition point (e.g., 400°C, 500°C, 600°C) in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products are immediately transferred to the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Logical Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Hypothesized Decomposition Pathway of this compound

Caption: Hypothesized thermal decomposition pathway of this compound.

Discussion of Hypothesized Decomposition

The primary event in the thermal decomposition of this compound under inert conditions is expected to be the homolytic cleavage of the C-C bond linking the two adamantane cages. This will generate two highly reactive adamantyl radicals. These radicals can then undergo several subsequent reactions:

-

Hydrogen Abstraction: The adamantyl radical can abstract a hydrogen atom from other molecules or from the surrounding environment to form stable adamantane.

-

Rearrangement and Fragmentation: At higher temperatures, the adamantyl radical itself can undergo rearrangement and fragmentation, leading to the formation of a complex mixture of smaller, more volatile hydrocarbons. The rigid cage structure of the adamantyl radical makes it relatively stable, but sufficient thermal energy can induce ring-opening and subsequent beta-scission reactions, ultimately producing a variety of smaller aliphatic and aromatic compounds.

Conclusion

This compound is predicted to be a highly thermally stable molecule, inheriting the robust nature of its constituent adamantane units. While definitive experimental data is currently lacking, the established knowledge of adamantane chemistry provides a strong foundation for predicting its thermal behavior. The experimental protocols outlined in this guide offer a clear pathway for the comprehensive characterization of the thermal stability and decomposition of this compound. Such studies are crucial for unlocking the full potential of this unique diamondoid dimer in advanced materials and pharmaceutical applications where thermal resilience is a critical parameter.

The Chemical Reactivity of the 1,1'-Biadamantane Cage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a molecule formed by the direct carbon-carbon single bond linkage of two adamantane cages at their bridgehead positions, presents a unique and rigid scaffold with significant potential in medicinal chemistry, materials science, and nanotechnology. Its three-dimensional, lipophilic nature, combined with the inherent stability of the diamondoid cage structure, makes it an attractive building block for the design of novel therapeutics and advanced materials. Understanding the chemical reactivity of this cage system is paramount to unlocking its full potential. This technical guide provides a comprehensive overview of the chemical reactivity of the this compound core, focusing on functionalization strategies, potential for skeletal rearrangement, and detailed experimental methodologies.

Electrophilic Functionalization at Bridgehead Positions

The tertiary bridgehead carbons of the adamantane cage are susceptible to electrophilic substitution due to the stability of the resulting carbocation intermediates. In this compound, the remaining six bridgehead positions (3,3',5,5',7,7') are the primary sites for functionalization.

Halogenation

Bromination is a common first step in the functionalization of this compound, opening the door to a variety of subsequent transformations. The reaction typically proceeds under harsh conditions, reflecting the stability of the C-H bonds.

Table 1: Quantitative Data for Bromination of this compound

| Product | Reagents | Conditions | Yield (%) | Reference |

| Hexabromo-1,1'-biadamantane | Br₂, Friedel-Crafts catalyst | Not specified | Not specified | [Synthesis of novel rigid structures derived from this compound] |

Nitration and Amination

The introduction of nitrogen-containing functional groups is crucial for many pharmaceutical applications. Reactions of 1,1'-biadamantanes in nitric acid medium in the presence of nitrogen nucleophiles can afford symmetrical difunctional derivatives.

Table 2: Quantitative Data for Nitration and Amination of this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound-3,3',5,5'-tetraol | CH₃CN, 98% HNO₃ | 3,3',5,5'-Tetraacetamido-1,1'-biadamantane | Not specified | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

| 3,3',5,5'-Tetraacetamido-1,1'-biadamantane | 35% aq. HCl | This compound-3,3',5,5'-tetraammonium tetrahydrochloride | 85 | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

Carboxylation and Related Reactions

The introduction of carboxylic acid and related functionalities can be achieved through reactions in strong acidic media.

Table 3: Quantitative Data for Carboxylation and Related Reactions of this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound-3,3'-diol | Formic acid (25 equiv), 100% H₂SO₄ | This compound-3,3'-dicarboxylic acid | 98 | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

| This compound-3,3'-diol | 1,1-Dichloroethene (40 equiv), 100% H₂SO₄ | This compound-3,3'-diacetic acid | 50 | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

| This compound-3,3'-diol | 1,1-Dichloroethene (40 equiv), 100% H₂SO₄ | 3,3'-Dichloro-1,1'-biadamantane (byproduct) | 34 | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

Friedel-Crafts Reactions

The adamantyl carbocation is a potent electrophile in Friedel-Crafts alkylation reactions. Following the introduction of leaving groups such as bromine onto the this compound skeleton, subsequent Friedel-Crafts reactions with aromatic compounds can be performed to introduce bulky aryl substituents.

Table 4: Quantitative Data for Friedel-Crafts Alkylation of this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Hexabromo-1,1'-biadamantane | Phenol, Friedel-Crafts catalyst | Hexakis(4-hydroxyphenyl)-1,1'-biadamantane | Not specified | [Synthesis of novel rigid structures derived from this compound] |

| This compound-3,3'-diol | Toluene (3 equiv), 100% H₂SO₄ | 3,3'-Bis(4-methylphenyl)-1,1'-biadamantane | 53 | [Functionalization of 1,1′-Biadamantanes in Acidic Medium] |

Ring-Opening and Skeletal Rearrangement

The adamantane cage is thermodynamically very stable and ring-opening reactions are generally not facile. However, under certain conditions, such as in superacids or through photochemically induced radical reactions, skeletal rearrangements and C-C bond cleavage can occur. While specific studies on the ring-opening of the this compound cage are limited, the principles governing adamantane itself are applicable. The linkage of the two cages may introduce additional strain or electronic effects that could influence the propensity for such reactions.

Skeletal rearrangements of adamantyl cations can occur through intermolecular hydride transfer or reversible ring-opening. These processes can lead to isomerization and scrambling of substituents on the cage.

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reactions involving strong acids and bromine require appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Protocol 1: Bromination of Adamantane (Adaptable for this compound)

This protocol describes the synthesis of 1-bromoadamantane and can be adapted for the polybromination of this compound, likely requiring more forcing conditions and a Lewis acid catalyst for higher degrees of substitution.

Materials:

-

Adamantane (or this compound)

-

Liquid bromine

-

Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)

-

Saturated aqueous sodium bisulfite solution

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the adamantane substrate.

-

Carefully add an excess of liquid bromine. If polybromination is desired, add a catalytic amount of a Lewis acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC-MS.

-

After cooling to room temperature, carefully quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

-

Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent such as methanol to obtain the pure brominated adamantane derivative.

Protocol 2: Friedel-Crafts Alkylation of an Aromatic Compound with a Brominated Adamantane Derivative

This protocol outlines the general procedure for the alkylation of an aromatic substrate with a brominated adamantane derivative, which can be applied to functionalized this compound.

Materials:

-

Brominated adamantane derivative (e.g., hexabromo-1,1'-biadamantane)

-

Aromatic substrate (e.g., phenol)

-

Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and dissolve it in the anhydrous solvent.

-

Add the brominated adamantane derivative to the solution.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.

-

Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Caption: Mechanism of Electrophilic Bromination of this compound.

Caption: Experimental Workflow for Friedel-Crafts Alkylation.

Conclusion

The this compound cage offers a robust and versatile platform for the development of new molecules with tailored properties. Its reactivity is dominated by electrophilic substitution at the bridgehead positions, allowing for the introduction of a wide range of functional groups. While the cage itself is highly stable, the potential for skeletal rearrangement under specific conditions should be considered during synthetic planning. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this unique molecular scaffold. Further investigation into the specific reactivity of polyfunctionalized this compound derivatives and the influence of the bi-cage structure on ring-opening reactions will undoubtedly open new avenues for innovation.

In-depth Technical Guide on the Crystal Structure of 1,1'-Biadamantane and its Polymorphs: A Search for Evidence

A comprehensive search of available scientific literature and crystallographic databases has revealed a significant finding: there is currently no publicly available experimental or theoretical data on the crystal structure of 1,1'-biadamantane or its potential polymorphs. This includes a lack of information regarding its unit cell parameters, space group, and atomic coordinates. Consequently, the creation of a detailed technical guide with quantitative data tables, specific experimental protocols, and visualizations for this compound, as initially requested, is not feasible at this time.

While the synthesis of this compound has been reported, its solid-state structure remains uncharacterized in the public domain. The study of adamantane and its derivatives is a rich field, with numerous publications detailing the crystal structures and polymorphic behavior of various substituted adamantanes. However, this information cannot be directly extrapolated to predict the crystal packing and potential polymorphs of this compound, a dimeric structure with unique conformational possibilities.

To provide valuable context for researchers, scientists, and drug development professionals interested in this area, this document will instead offer a general overview of the methodologies typically employed in the crystallographic analysis of adamantane derivatives. This will serve as a guide to the types of experiments and computational studies that would be necessary to characterize the crystal structure of this compound.

General Methodologies for Crystal Structure Determination of Adamantane Derivatives

The determination of the crystal structure of a molecule like this compound would typically involve a combination of experimental and computational techniques.

Experimental Protocols

A standard workflow for determining the crystal structure of an organic compound is outlined below.

Figure 1. General experimental workflow for crystal structure determination.

1. Synthesis and Purification: The first step is the synthesis of high-purity this compound. Common methods for adamantane derivatives involve coupling reactions. Following synthesis, the compound must be rigorously purified, often by recrystallization from a suitable solvent or by sublimation, to remove any impurities that could hinder the growth of high-quality single crystals.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques for small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule's arrangement in the crystal.

Studying Polymorphism

Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. The investigation of polymorphism in this compound would involve:

-

Polymorph Screening: Attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, pressures, and crystallization techniques) to identify different crystalline forms.

-

Characterization of Polymorphs: Each potential polymorph would be analyzed using techniques such as:

-

Powder X-ray Diffraction (PXRD): To obtain a characteristic diffraction pattern for each crystalline phase.

-

Thermal Analysis (DSC, TGA): To identify phase transitions, melting points, and thermal stability.

-

Spectroscopy (FTIR, Raman): To probe differences in the vibrational modes of the molecules in different crystal environments.

-

The logical relationship between potential polymorphs and the conditions that favor their formation is a key aspect of such studies.

Figure 2. Hypothetical logical relationship between crystallization conditions and polymorphs.

Computational Prediction of Crystal Structures

In the absence of experimental data, computational methods can be employed to predict plausible crystal structures. Crystal Structure Prediction (CSP) methods use the molecular structure as input to generate and rank a large number of possible crystal packings based on their calculated lattice energies. While computationally intensive, CSP can provide valuable insights into the likely crystal structures and the potential for polymorphism.

Conclusion

A thorough investigation into the crystal structure of this compound and its polymorphs reveals a notable absence of published data. While this prevents the creation of a specific technical guide at present, it also highlights an opportunity for new research. The methodologies outlined in this document, including single-crystal X-ray diffraction and computational crystal structure prediction, provide a roadmap for the future characterization of this intriguing molecule. The determination of the crystal structure of this compound would be a valuable contribution to the fields of organic chemistry, materials science, and drug development, providing fundamental insights into its solid-state properties and behavior.

Chirality and Stereochemistry of 1,1'-Biadamantane Derivatives: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Adamantane Cage in Stereochemistry

Adamantane, with its rigid, diamondoid structure, has long been a scaffold of interest in medicinal chemistry and materials science. While adamantane itself is achiral, the introduction of substituents can lead to chiral molecules. The stereochemical properties of adamantane derivatives are crucial in drug design, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide focuses on the chirality of 1,1'-biadamantane derivatives, a class of compounds with the potential for unique stereochemical features, including atropisomerism.

The concept of chirality in adamantane derivatives is well-established, particularly in 1,2-disubstituted adamantanes where the two substituents create a chiral center. However, the direct linkage of two adamantane cages at their bridgehead positions in this compound opens up the possibility of a different form of chirality: atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two adamantane units, leading to stable, non-interconverting enantiomers.

This guide will delve into the theoretical basis of chirality in this compound derivatives, with a focus on atropisomerism. We will explore the structural requirements for such chirality, propose synthetic and resolution strategies, and present hypothetical chiroptical data to provide a comprehensive overview for researchers in the field.

The Principle of Atropisomerism in this compound Derivatives

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond. For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual rotational isomers (atropisomers) as stable enantiomers at room temperature. This is most commonly observed in ortho-substituted biaryl compounds, where bulky substituents prevent free rotation around the aryl-aryl bond.

In the context of this compound, the principle of atropisomerism can be applied by introducing sufficiently bulky substituents at the positions adjacent to the inter-cage bond, namely the 2, 2', 6, and 6' positions. The rigid and bulky nature of the adamantane cages themselves contributes significantly to the steric hindrance required for atropisomerism.

Hypothetical Case Study: 2,2'-Dimethyl-1,1'-biadamantane

To illustrate the concepts of synthesis, resolution, and chiroptical properties, we will consider a hypothetical atropisomeric this compound derivative: 2,2'-dimethyl-1,1'-biadamantane. The presence of the methyl groups in the 2 and 2' positions is proposed to create a sufficient rotational barrier to allow for the isolation of stable enantiomers.

Proposed Synthetic Pathway

A plausible synthetic route to racemic 2,2'-dimethyl-1,1'-biadamantane could involve the coupling of two functionalized adamantane precursors. A potential strategy is outlined below, starting from the readily available adamantanone.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the atropisomers of 2,2'-dimethyl-1,1'-biadamantane. These values are based on computational estimates and data from structurally related atropisomeric systems.

| Parameter | Value | Method of Determination |

| Rotational Energy Barrier (ΔG‡) | ~25-30 kcal/mol | Dynamic NMR / Computational Modeling |

| Half-life of Racemization (t1/2) at 298 K | Several hours to days | Calculated from ΔG‡ |

| Specific Rotation [α]D | (+) enantiomer: +45°(-) enantiomer: -45° | Polarimetry |

| Circular Dichroism (CD) | Mirror-image spectra for enantiomers | CD Spectroscopy |

| Enantiomeric Excess (ee) | >99% after resolution | Chiral HPLC |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of chiral compounds. The following sections provide generalized, yet detailed, methodologies that could be adapted for the synthesis and resolution of chiral this compound derivatives.

Synthesis of Racemic 2,2'-Dimethyl-1,1'-biadamantane (Hypothetical Protocol)

-

Synthesis of 2-Methyladamantanone: To a solution of adamantanone in anhydrous diethyl ether at 0 °C, add a solution of methyllithium dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Purify the crude product by column chromatography to yield 2-methyladamantan-2-ol. Oxidize the alcohol to 2-methyladamantanone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation).

-

Synthesis of 2-Bromo-2-methyladamantane: Treat 2-methyladamantan-2-ol with phosphorus tribromide in a suitable solvent like dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Work up the reaction by pouring it onto ice and extracting with dichloromethane. Purify by column chromatography.

-

Ullmann-type Coupling: In a flame-dried flask under an inert atmosphere, combine 2-bromo-2-methyladamantane, copper powder, and a high-boiling solvent such as dimethylformamide. Heat the mixture at reflux for 48 hours. After cooling, filter the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain racemic 2,2'-dimethyl-1,1'-biadamantane.

Resolution of Enantiomers by Chiral HPLC

The separation of the enantiomers of a chiral this compound derivative can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Protocol:

-

Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve the racemic 2,2'-dimethyl-1,1'-biadamantane in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Procedure: Inject the sample onto the equilibrated chiral column. Monitor the elution profile and collect the fractions corresponding to each enantiomer. Analyze the collected fractions to determine their enantiomeric purity.

Chiroptical Properties

The chiroptical properties of the resolved enantiomers provide definitive proof of their chirality and can be used to assign their absolute configuration.

-

Polarimetry: The specific rotation ([α]D) of each enantiomer will be equal in magnitude and opposite in sign. For our hypothetical compound, we have assigned arbitrary values of +45° and -45°.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectra of the two enantiomers will be mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration and can be correlated with theoretical calculations.

Conclusion and Future Directions

The exploration of chirality in this compound derivatives, particularly through the lens of atropisomerism, presents a fascinating and largely untapped area of stereochemistry. While this guide has presented a hypothetical case study to illustrate the key principles and experimental approaches, the synthesis and characterization of such molecules would be a significant contribution to the field.

Future research in this area should focus on:

-

The synthesis and resolution of a variety of substituted this compound derivatives to experimentally determine their rotational barriers and chiroptical properties.

-

Computational studies to predict the rotational barriers and CD spectra of different substituted 1,1'-biadamantanes to guide synthetic efforts.

-

The application of these novel chiral scaffolds in areas such as asymmetric catalysis, chiral recognition, and as chiral building blocks in medicinal chemistry.

The development of this class of chiral molecules holds the potential to introduce new three-dimensional structures with unique properties, further expanding the toolkit of chemists and drug discovery professionals.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1'-Biadamantane from Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane is a unique, highly symmetrical, and rigid hydrocarbon consisting of two adamantane cages linked by a carbon-carbon single bond. Its robust and sterically hindered structure imparts exceptional thermal and chemical stability. These characteristics make this compound and its derivatives of significant interest in materials science, nanotechnology, and medicinal chemistry. In drug development, the adamantyl moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The dimeric structure of this compound offers a scaffold for the development of novel ligands, molecular probes, and therapeutic agents with defined three-dimensional orientations of functional groups.

This document provides detailed protocols for the synthesis of this compound starting from adamantane, proceeding through a 1-bromoadamantane intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from adamantane.

| Parameter | Step 1: 1-Bromoadamantane Synthesis | Step 2: this compound Synthesis (Wurtz Coupling) |

| Starting Material | Adamantane | 1-Bromoadamantane |

| Key Reagents | Bromine (Br₂) | Sodium (Na) metal |

| Solvent | Neat (excess Br₂) | Toluene |

| Reaction Temperature | 85-110 °C | Reflux (approx. 111 °C) |

| Reaction Time | 9 hours | 4 hours |

| Yield (%) | ~93% | ~70-80% |

| Purification Method | Recrystallization (Methanol) | Recrystallization (Ethanol/Benzene) |

| Final Product M.P. | 116-120 °C | 296 °C |

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is characterized by broad, overlapping signals typical of the adamantyl cage protons. The chemical shifts are generally in the range of δ 1.5-2.0 ppm. Due to the high symmetry, distinct peaks for the different protons are not well-resolved. |

| ¹³C NMR | δ (ppm): 38.9 (quaternary C), 35.5 (CH), 29.1 (CH₂) |

| Mass Spec. | C₂₀H₃₀, Mol. Wt.: 270.45 g/mol |

Experimental Protocols

Step 1: Synthesis of 1-Bromoadamantane from Adamantane

This protocol describes the direct bromination of adamantane to yield 1-bromoadamantane.[1][2][3]

Materials:

-

Adamantane (30 g)

-

Liquid Bromine (24 mL)

-

Saturated sodium hydrogen sulfite solution

-

Methanol

Procedure:

-

In a suitable reaction flask, add adamantane (30 g).

-

Carefully add liquid bromine (24 mL) to the flask. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 85 °C and maintain for 6 hours with stirring.

-

Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.

-

Allow the reaction to cool to room temperature and let it stand overnight.

-

Recover the excess bromine by distillation.

-

Quench the remaining bromine in the crude product by the slow addition of a saturated sodium hydrogen sulfite solution until the bromine color disappears.

-

Filter the solid product and wash the filter cake with water until the filtrate is neutral.

-

Dry the crude product and recrystallize from methanol to obtain 1-bromoadamantane as a crystalline solid.

Step 2: Synthesis of this compound via Wurtz Coupling

This protocol details the reductive coupling of 1-bromoadamantane using sodium metal to form this compound.

Materials:

-

1-Bromoadamantane

-

Sodium metal

-

Toluene, anhydrous

-

Ethanol

-

Benzene

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous toluene.

-

Carefully add finely cut sodium metal to the toluene.

-

Heat the mixture to reflux with vigorous stirring to create a sodium sand dispersion.

-

Once a fine dispersion is formed, allow the mixture to cool to room temperature.

-

Slowly add a solution of 1-bromoadamantane in anhydrous toluene to the sodium dispersion with stirring. An exothermic reaction should be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.

-

Add water to the mixture to dissolve the sodium bromide salts.

-

Separate the organic layer and wash it with water.

-

Dry the toluene layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a mixture of ethanol and benzene to yield pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Protocol for the Preparation of Hexabromo-1,1'-biadamantane

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexabromo-1,1'-biadamantane is a polyhalogenated derivative of 1,1'-biadamantane, a rigid hydrocarbon scaffold composed of two adamantane cages. The unique structural and electronic properties of adamantane and its derivatives have garnered significant interest in materials science and medicinal chemistry. The introduction of multiple bromine atoms onto the biadamantane core can significantly alter its reactivity and physical properties, making it a valuable intermediate for the synthesis of novel functionalized materials and potential therapeutic agents. This document provides a detailed protocol for the preparation of hexabromo-1,1'-biadamantane, proceeding through the synthesis of the this compound precursor followed by its exhaustive bromination.

Overall Synthesis Workflow

The preparation of hexabromo-1,1'-biadamantane is a two-step process. First, this compound is synthesized from 1-bromoadamantane via a Wurtz coupling reaction. Subsequently, the this compound is subjected to exhaustive bromination to yield the final hexabrominated product.

Caption: Overall workflow for the synthesis of hexabromo-1,1'-biadamantane.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.13 | 10.0 g | 0.046 |

| Sodium Metal | Na | 22.99 | 2.2 g | 0.096 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

Table 2: Representative Reaction Conditions for the Synthesis of Hexabromo-1,1'-biadamantane

| Parameter | Value |

| Reactants | |

| This compound | 5.0 g (0.0185 mol) |

| Bromine (Br₂) | 50 mL (excess) |

| Lewis Acid Catalyst (e.g., AlCl₃) | 0.5 g (catalytic) |

| Reaction Conditions | |

| Temperature | Reflux (~59 °C for neat Br₂) |

| Reaction Time | 24-48 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Work-up & Purification | |

| Quenching Agent | Saturated aq. Na₂SO₃ or NaHSO₃ |

| Purification Method | Recrystallization |

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is based on the Wurtz coupling of 1-bromoadamantane.

Materials:

-

1-Bromoadamantane (10.0 g, 0.046 mol)

-

Sodium metal (2.2 g, 0.096 mol)

-

Anhydrous Toluene (100 mL)

-

Methanol

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

Procedure:

-

To a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene (100 mL).

-

Carefully add sodium metal, cut into small pieces, to the toluene.

-

Heat the mixture to reflux with vigorous stirring to create a sodium sand dispersion.

-

Allow the mixture to cool to room temperature.

-

Dissolve 1-bromoadamantane (10.0 g) in a minimal amount of anhydrous toluene and add it dropwise to the sodium suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow, dropwise addition of methanol.

-

Add distilled water to dissolve the sodium salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Step 2: Synthesis of 3,3',5,5',7,7'-Hexabromo-1,1'-biadamantane

This representative protocol is based on the Lewis acid-catalyzed exhaustive bromination of adamantane scaffolds.[1]

Materials:

-

This compound (5.0 g, 0.0185 mol)

-

Liquid Bromine (Br₂) (50 mL, excess)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.5 g, catalytic amount)

-

Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HBr gas, place this compound (5.0 g).

-

Under an inert atmosphere, carefully add an excess of liquid bromine (50 mL).

-

To the stirred suspension, add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.5 g) in portions.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully quench the excess bromine by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the red-brown color of bromine disappears.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with distilled water to remove any inorganic salts.

-

Dry the crude hexabromo-1,1'-biadamantane.

-

Purify the product by recrystallization from a suitable high-boiling point solvent (e.g., chlorobenzene or a mixture of acetic acid and chloroform).

Logical Workflow for Bromination Work-up and Purification

Caption: Post-reaction work-up and purification workflow.

References

Application Notes and Protocols for the Functionalization of 1,1'-Biadamantane at Bridgehead Positions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the functionalization of 1,1'-biadamantane at the tertiary bridgehead positions. The protocols are based on established synthetic routes in acidic media, offering efficient pathways to various derivatives. The unique lipophilic and rigid structure of the this compound scaffold makes its derivatives of significant interest in medicinal chemistry and materials science.

Introduction

This compound, composed of two adamantane cages linked by a single bond, is a highly symmetrical and sterically demanding hydrocarbon. Its functionalization, particularly at the bridgehead positions (3, 3', 5, 5', 7, 7'), allows for the synthesis of novel molecules with potential applications in drug design, polymer chemistry, and nanotechnology. The protocols detailed below focus on reactions conducted in strong acidic media, which facilitate the formation of carbocation intermediates at the bridgehead carbons, making them susceptible to nucleophilic attack.

Synthesis of Dinitroxy and Dihydroxy Derivatives

The introduction of oxygen-containing functional groups at the 3 and 3' positions serves as a key entry point for further derivatization. This is typically achieved through nitroxylation followed by hydrolysis.

Experimental Protocol: Synthesis of 3,3'-Dinitroxy-1,1'-biadamantane

-

To a stirred solution of this compound in a suitable solvent (e.g., a mixture of acetic anhydride and carbon tetrachloride), add fuming nitric acid dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3'-dinitroxy-1,1'-biadamantane.

-

Purify the product by recrystallization.

Experimental Protocol: Synthesis of this compound-3,3'-diol

-

Dissolve the 3,3'-dinitroxy-1,1'-biadamantane in a mixture of a suitable solvent (e.g., dioxane) and aqueous hydrochloric acid.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude this compound-3,3'-diol, which can be purified by recrystallization.[1]

Table 1: Quantitative Data for the Synthesis of Dihydroxy and Dinitroxy Derivatives

| Compound | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 3,3'-Dinitroxy-1,1'-biadamantane | This compound | Fuming HNO₃, Ac₂O, CCl₄ | 1.5 h | 20 | 98 |

| This compound-3,3'-diol | 3,3'-Dinitroxy-1,1'-biadamantane | HCl, Dioxane | 10 h | Reflux | 91 |

Diagram 1: Synthesis of this compound-3,3'-diol

Caption: Workflow for the synthesis of this compound-3,3'-diol.

Carboxylation of this compound

Direct carboxylation at the bridgehead positions can be achieved using formic acid in the presence of a strong acid.

Experimental Protocol: Synthesis of this compound-3,3'-dicarboxylic Acid

-

Dissolve this compound in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Add formic acid dropwise to the stirred solution, maintaining the low temperature.

-

After the addition, allow the reaction to proceed for several hours at room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Dry the solid to obtain this compound-3,3'-dicarboxylic acid.[1]

Table 2: Quantitative Data for the Carboxylation of this compound

| Product | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| This compound-3,3'-dicarboxylic acid | This compound | HCOOH, H₂SO₄ | 12 h | 20 | 91 |

Diagram 2: Carboxylation of this compound

Caption: Direct carboxylation of this compound.

Further Functionalization of Bridgehead Positions

The presence of hydroxyl or carboxyl groups at the 3 and 3' positions allows for further functionalization at other bridgehead positions (5, 5', 7, 7') through oxidation and subsequent reactions.

Experimental Protocol: Synthesis of 3,3',5,5'-Tetranitro-1,1'-biadamantane

-

To a solution of this compound in a mixture of concentrated sulfuric acid and nitric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature.

-

Stir the reaction mixture for a specified period, allowing it to warm to room temperature.

-

Pour the mixture onto ice and collect the precipitate by filtration.

-

Wash the solid with water until neutral and dry to obtain the tetranitro derivative.

Experimental Protocol: Synthesis of this compound-3,3',5,5'-tetraamine Tetrahydrochloride

-

A suspension of 3,3',5,5'-tetraacetamido-1,1'-biadamantane in aqueous hydrochloric acid is heated in a high-pressure reactor.[1]

-

After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., acetone), and dried to yield the tetraamine tetrahydrochloride salt.[1]

Table 3: Quantitative Data for Tetra-functionalization of this compound

| Product | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 3,3',5,5'-Tetraacetamido-1,1'-biadamantane | This compound | HNO₃, H₂SO₄, CH₃CN | - | - | - |

| This compound-3,3',5,5'-tetraamine tetrahydrochloride | 3,3',5,5'-Tetraacetamido-1,1'-biadamantane | 35% aq. HCl | 10 h | 160 | 85 |

Diagram 3: Multi-step Functionalization Pathway

Caption: Pathway to tetra-functionalized this compound.

Derivatization of this compound-3,3'-diols

The diol derivative is a versatile intermediate for further modifications, such as the introduction of alkylphenyl groups.

Experimental Protocol: Synthesis of 3,3'-bis(4-methylphenyl)-1,1'-biadamantane

-

To a solution of this compound-3,3'-diol in 100% sulfuric acid, add toluene at a controlled temperature (e.g., 15 °C).[1]

-

Stir the reaction mixture for 1 hour.[1]

-

Pour the mixture onto ice, and extract the product with an organic solvent.

-

Wash the organic layer with water, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the product by chromatography or recrystallization.

Table 4: Quantitative Data for Derivatization of this compound-3,3'-diol

| Product | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 3,3'-bis(4-methylphenyl)-1,1'-biadamantane | This compound-3,3'-diol | Toluene, 100% H₂SO₄ | 1 h | 15 | 53 |

Diagram 4: Alkylation of this compound-3,3'-diol

Caption: Friedel-Crafts alkylation of this compound-3,3'-diol.

These protocols provide a foundation for the synthesis of a variety of functionalized this compound derivatives. Researchers are encouraged to consult the primary literature for more detailed characterization data and to optimize reaction conditions for their specific needs. The inherent rigidity and lipophilicity of the this compound core make these derivatives promising candidates for further investigation in various fields of chemical and biomedical research.

References

Application Notes and Protocols for Utilizing 1,1'-Biadamantane as a Rigid Linker in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of rigid structural elements into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. The adamantane cage, a highly symmetric and rigid diamondoid hydrocarbon, has been extensively explored for this purpose.[1] Building upon this concept, 1,1'-biadamantane, a molecule comprising two directly connected adamantane cages, presents a unique and compelling rigid linker for the synthesis of advanced polymers. Its exceptionally rigid and bulky nature is anticipated to impart significant improvements in glass transition temperature (Tg), thermal stability, and mechanical strength, making it an attractive building block for high-performance materials in aerospace, electronics, and biomedical applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a rigid linker in the synthesis of polyamides and polyimides.

Application Notes

The introduction of the this compound moiety into a polymer chain is expected to bring about several key enhancements to the material's properties, primarily due to the restriction of segmental motion and the introduction of significant free volume.

Expected Improvements in Polymer Properties:

-

Enhanced Thermal Stability: The inherent rigidity of the this compound linker significantly hinders bond rotation and segmental mobility within the polymer backbone. This leads to a substantial increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polymers.[2][3] Polyamides and polyimides incorporating this linker are expected to exhibit higher decomposition temperatures and retain their mechanical integrity at elevated temperatures.

-

Improved Mechanical Properties: The rigid nature of the biadamantane unit contributes to increased stiffness and modulus of the polymer.[3] Aromatic polyamides and polyimides containing this compound are predicted to exhibit high tensile strength and modulus, making them suitable for applications requiring robust materials.[4]

-